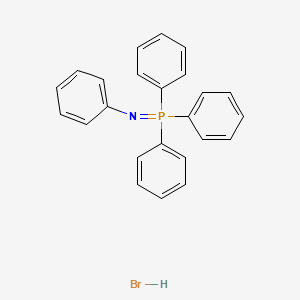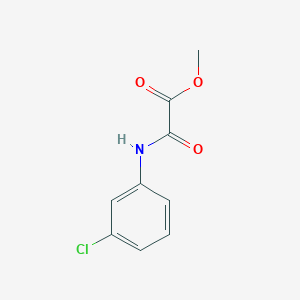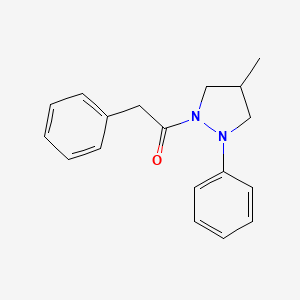
1-(4-Methyl-2-phenylpyrazolidin-1-yl)-2-phenylethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methyl-2-phenylpyrazolidin-1-yl)-2-phenylethan-1-one is a chemical compound with a complex structure that includes a pyrazolidine ring substituted with methyl and phenyl groups
Preparation Methods
The synthesis of 1-(4-Methyl-2-phenylpyrazolidin-1-yl)-2-phenylethan-1-one typically involves the reaction of 4-methyl-2-phenylpyrazolidine with 2-phenylethanone under specific conditions. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the reaction. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1-(4-Methyl-2-phenylpyrazolidin-1-yl)-2-phenylethan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one of its substituents is replaced by another group. Common reagents for these reactions include halogens and nucleophiles.
Scientific Research Applications
1-(4-Methyl-2-phenylpyrazolidin-1-yl)-2-phenylethan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research may explore its potential as a lead compound for the development of new pharmaceuticals.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Methyl-2-phenylpyrazolidin-1-yl)-2-phenylethan-1-one involves its interaction with specific molecular targets. These targets may include enzymes or receptors that the compound binds to, leading to a biological response. The pathways involved in its mechanism of action can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(4-Methyl-2-phenylpyrazolidin-1-yl)-2-phenylethan-1-one can be compared with other similar compounds such as:
1-(4-Methyl-2-phenylpyrazolidin-1-yl)-2-phenylethan-1-ol: This compound has a similar structure but includes a hydroxyl group instead of a ketone group.
1-(4-Methyl-2-phenylpyrazolidin-1-yl)-2-phenylethan-1-amine: This compound has an amine group instead of a ketone group.
1-(4-Methyl-2-phenylpyrazolidin-1-yl)-2-phenylethan-1-thiol: This compound includes a thiol group instead of a ketone group.
Properties
CAS No. |
86979-27-3 |
|---|---|
Molecular Formula |
C18H20N2O |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
1-(4-methyl-2-phenylpyrazolidin-1-yl)-2-phenylethanone |
InChI |
InChI=1S/C18H20N2O/c1-15-13-19(17-10-6-3-7-11-17)20(14-15)18(21)12-16-8-4-2-5-9-16/h2-11,15H,12-14H2,1H3 |
InChI Key |
LYQTYSCJYWYWGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(N(C1)C(=O)CC2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


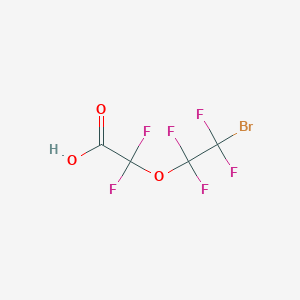

![[(1-Carboxypropyl)amino]propanedioic acid](/img/structure/B14409048.png)
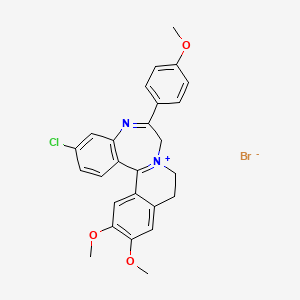

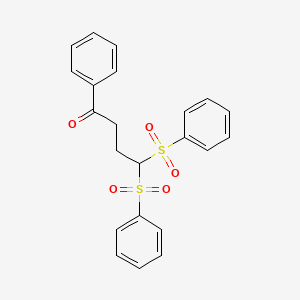
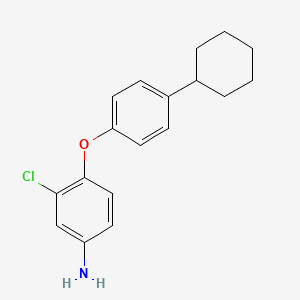
![2-[2-[[2-(dipropylamino)-2-oxoethyl]-methylamino]ethyl-methylamino]-N,N-dipropylacetamide](/img/structure/B14409090.png)
![1a,7a-Dihydronaphtho[2,3-b]oxirene](/img/structure/B14409095.png)
![3-[([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)amino]propan-1-ol](/img/structure/B14409102.png)
![ethyl N-[(E)-[(1Z)-1-(ethoxycarbonylhydrazinylidene)propan-2-ylidene]amino]carbamate](/img/structure/B14409104.png)

